S-(4-Methylbenzyl) O-hydrogen sulfurothioate
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Overview
Description
S-(4-Methylbenzyl) O-hydrogen sulfurothioate is an organic compound that features a sulfurothioate group attached to a 4-methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methylbenzyl) O-hydrogen sulfurothioate typically involves the reaction of 4-methylbenzyl chloride with sodium hydrosulfide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methylbenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfurothioate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfurothioate group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydrosulfide and thiourea are employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
S-(4-Methylbenzyl) O-hydrogen sulfurothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of S-(4-Methylbenzyl) O-hydrogen sulfurothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: It activates the PI3K/AKT and MEK-ERK signaling pathways, leading to increased cell survival and reduced apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylamine-4-methylbenzenesulfonamide: Structurally similar but with different functional groups.
Methyl S-(4-fluorobenzyl)-l-cysteinate: Similar in structure but contains a fluorine atom.
Uniqueness
S-(4-Methylbenzyl) O-hydrogen sulfurothioate is unique due to its specific sulfurothioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H10O3S2 |
---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
1-methyl-4-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2/c1-7-2-4-8(5-3-7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
InChI Key |
WRSBMRWKICKZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSS(=O)(=O)O |
Origin of Product |
United States |
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